Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-2-phenylquinoline-4-carboxylate typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a series of reactions including the Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, pressures, and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methyl ester group.
2-Phenylquinoline-4-carboxylic acid: Similar but lacks the hydroxyl group at the 3-position.
Uniqueness
Methyl 3-hydroxy-2-phenylquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 3-hydroxy-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-12-9-5-6-10-13(12)18-15(16(14)19)11-7-3-2-4-8-11/h2-10,19H,1H3 |
InChI Key |
DIEZRMLAVPXFDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
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